molecular formula C18H16FNO4 B11381747 2-(4-fluorophenoxy)-N,N-bis(2-furylmethyl)acetamide

2-(4-fluorophenoxy)-N,N-bis(2-furylmethyl)acetamide

Cat. No.: B11381747
M. Wt: 329.3 g/mol
InChI Key: WGCNOZJYGRCYAN-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    2-(4-fluorophenoxy)-N,N-bis(2-furylmethyl)acetamide: C19H23FN2O3C_{19}H_{23}FN_2O_3C19​H23​FN2​O3​

    .
  • It consists of a central acetamide group (CH₃CONH-) linked to two furylmethyl groups and a 4-fluorophenoxy group.
  • The compound’s structure is characterized by its aromatic rings and functional groups, which contribute to its properties and reactivity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound, exploring its derivatives, and understanding its behavior in various environments.

      Biology: Studying its interactions with biological molecules, such as enzymes or receptors.

      Medicine: Assessing its potential as a drug candidate or understanding its pharmacological effects.

      Industry: Although not widely used industrially, it could find applications in specialty chemicals or materials.

  • Mechanism of Action

    • The exact mechanism of action for this compound would depend on its specific targets.
    • If it interacts with biological receptors, it might modulate cellular processes or signal transduction pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C18H16FNO4

    Molecular Weight

    329.3 g/mol

    IUPAC Name

    2-(4-fluorophenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

    InChI

    InChI=1S/C18H16FNO4/c19-14-5-7-15(8-6-14)24-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-23-17/h1-10H,11-13H2

    InChI Key

    WGCNOZJYGRCYAN-UHFFFAOYSA-N

    Canonical SMILES

    C1=COC(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F

    Origin of Product

    United States

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